molecular formula C11H11BrO3 B13680273 Methyl 2-(4-acetyl-2-bromophenyl)acetate

Methyl 2-(4-acetyl-2-bromophenyl)acetate

Cat. No.: B13680273
M. Wt: 271.11 g/mol
InChI Key: RAPQOTSKFNPORU-UHFFFAOYSA-N
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Description

Methyl 2-(4-acetyl-2-bromophenyl)acetate is an aromatic ester featuring a bromine atom at the ortho-position and an acetyl group at the para-position on the phenyl ring. The bromine atom enhances reactivity in substitution reactions, while the acetyl group may influence electronic properties and metabolic stability .

Properties

Molecular Formula

C11H11BrO3

Molecular Weight

271.11 g/mol

IUPAC Name

methyl 2-(4-acetyl-2-bromophenyl)acetate

InChI

InChI=1S/C11H11BrO3/c1-7(13)8-3-4-9(10(12)5-8)6-11(14)15-2/h3-5H,6H2,1-2H3

InChI Key

RAPQOTSKFNPORU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)CC(=O)OC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-acetyl-2-bromophenyl)acetate can be synthesized through the bromination of methyl phenylacetate followed by acetylation. The process involves the reaction of methyl phenylacetate with bromine to introduce the bromine atom at the desired position on the aromatic ring. The resulting brominated compound is then acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination and acetylation reactions. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully controlled to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-acetyl-2-bromophenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(4-acetyl-2-bromophenyl)acetate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2-(4-acetyl-2-bromophenyl)acetate involves its interaction with various molecular targets. The bromine atom and acetyl group play crucial roles in its reactivity and interaction with enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved include enzymatic oxidation, reduction, and conjugation reactions .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with Methyl 2-(4-acetyl-2-bromophenyl)acetate, differing primarily in substituents or functional groups:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features
Methyl 2-(4-bromophenyl)acetate Bromine at para-position C₉H₉BrO₂ 229.07 Regulatory-compliant reference material
Methyl 2-bromo-2-(4-chlorophenyl)acetate Bromine and chlorine at para-positions C₉H₈BrClO₂ 263.52 Dual halogenation enhances electrophilicity
Methyl 2-(4-bromophenyl)-2,2-dimethylacetate Dimethyl group at α-carbon C₁₁H₁₃BrO₂ 257.13 Steric hindrance alters reactivity
Methyl 2-bromo-2-(4-bromophenyl)acetate Two bromine atoms (α- and para-positions) C₉H₇Br₂O₂ 311.96 High reactivity in cross-coupling reactions
2-Bromo-4'-methoxyacetophenone Methoxy and bromine substituents C₉H₉BrO₂ 243.07 Ketone group enables nucleophilic additions

Physicochemical Properties

  • Melting Points : Halogenated derivatives (e.g., Methyl 2-bromo-2-(4-bromophenyl)acetate) generally exhibit higher melting points due to increased molecular symmetry and halogen-induced intermolecular forces .

Pharmacological and Regulatory Considerations

  • Methyl 2-(4-bromophenyl)acetate is recognized as a reference material compliant with USP, EMA, JP, and BP standards, highlighting its role in drug manufacturing .

Research Tools and Validation

  • Crystallography : Tools like SHELX () and ORTEP () are critical for resolving crystal structures of these compounds, ensuring accurate stereochemical assignments .
  • Structure Validation : Protocols outlined in ensure reliability in crystallographic data, particularly for halogenated compounds where heavy atoms influence electron density maps .

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